
Phenol, 4,4'-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of phenol groups, chlorinated aromatic rings, and morpholinylmethyl substituents, which contribute to its diverse reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- typically involves multi-step organic reactions. The initial step often includes the chlorination of phenol derivatives, followed by the introduction of morpholinylmethyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, helps in achieving the desired product quality. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
化学反应分析
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The chlorinated aromatic rings are susceptible to nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, coatings, and advanced materials.
作用机制
The mechanism by which Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, while the chlorinated aromatic rings and morpholinylmethyl groups contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological and chemical effects.
相似化合物的比较
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane
- Phenol, 4,4’-(1-methylethylidene)bis-, 1,1’-bis(4-aminobenzoate)
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- is unique due to the presence of morpholinylmethyl groups, which enhance its reactivity and potential applications. The combination of phenol, chlorinated aromatic rings, and morpholinylmethyl substituents provides a distinct chemical profile that sets it apart from other similar compounds.
属性
CAS 编号 |
6958-72-1 |
|---|---|
分子式 |
C25H32Cl2N2O4 |
分子量 |
495.4 g/mol |
IUPAC 名称 |
2-chloro-4-[2-[3-chloro-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]propan-2-yl]-6-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C25H32Cl2N2O4/c1-25(2,19-11-17(23(30)21(26)13-19)15-28-3-7-32-8-4-28)20-12-18(24(31)22(27)14-20)16-29-5-9-33-10-6-29/h11-14,30-31H,3-10,15-16H2,1-2H3 |
InChI 键 |
KRZKRRFOZXOLDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)O)CN2CCOCC2)C3=CC(=C(C(=C3)Cl)O)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide](/img/structure/B12808634.png)
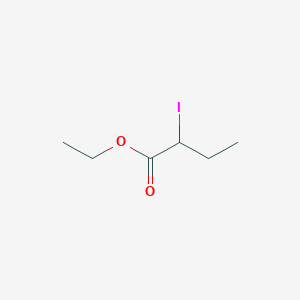
![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)

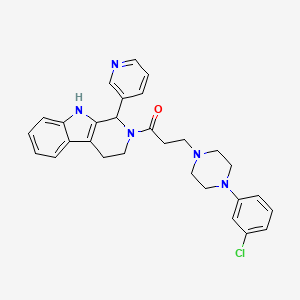
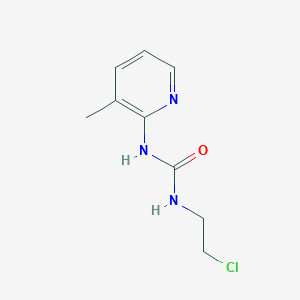
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
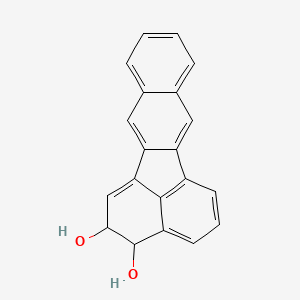
![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)

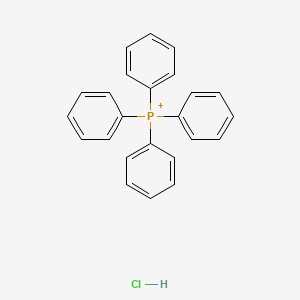

![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)
